5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-12(8-14(10)19-7-3-4-15(19)20)18-16(21)13-9-17-22-11(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRKCZCPJYNJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidinone moiety: This step often involves the use of reagents such as oxopyrrolidine and suitable catalysts.
Final coupling: The final step involves coupling the oxazole and pyrrolidinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds, sourced from chemical catalogs and literature, share structural motifs with the target molecule but exhibit distinct substitutions and functional groups:
2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid (CAS 236736-23-5)
- Core Structure : 1,2-Oxazole.
- Substituents :
- Position 2: Phenyl group.
- Position 5: Trifluoromethyl group.
- Position 4: Carboxylic acid.
- Key Differences : The trifluoromethyl group enhances electronegativity and lipophilicity, while the carboxylic acid at position 4 may limit blood-brain barrier penetration compared to the carboxamide in the target compound.
- Potential Applications: Trifluoromethyl-substituted oxazoles are often utilized in agrochemicals (e.g., herbicides) due to their stability and bioactivity .
5-(4-Methoxyphenyl)-N-{2-methyl-4-[(1E)-2-(2-methylphenyl)diazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898497-51-3)
- Core Structure : 1,2-Oxazole.
- Substituents :
- Position 5: 4-Methoxyphenyl group.
- Position 3: Carboxamide linked to a diazenyl-containing phenyl ring.
- The methoxy group enhances solubility relative to the methyl group in the target compound .
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 73217-75-1)
- Core Structure : 1,2,4-Oxadiazole.
- Substituents :
- Position 3: Phenyl group.
- Position 5: Aldehyde.
- Key Differences : The oxadiazole ring (vs. oxazole) increases nitrogen content, altering aromaticity and electronic properties. The aldehyde group offers reactivity for further derivatization .
Physicochemical and Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in 236736-23-5 increases metabolic stability but may reduce solubility.
- The methoxy group in 898497-51-3 improves water solubility compared to the methyl group in the target compound.
- Functional Group Reactivity: The diazenyl group in 898497-51-3 enables light-induced isomerization, useful in photopharmacology. The pyrrolidinone in the target compound may enhance CNS penetration through hydrogen-bonding interactions.
Data Table of Comparative Analysis
Biological Activity
5-Methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxazole ring, a carboxamide group, and a pyrrolidine moiety. Its structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Sigma Receptor Modulation : The compound has been studied for its interactions with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that derivatives with similar structures exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anticancer Activity
A study evaluating the antiproliferative effects of related compounds found that they exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The compounds demonstrated IC50 values in the micromolar range, indicating potential for development as anticancer agents .
Neuroprotective Effects
In vitro studies have shown that compounds targeting sigma receptors can have neuroprotective effects, potentially reducing seizure activity and enhancing cognitive function. These findings highlight the importance of further exploring the therapeutic potential of 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide in neurological disorders.
Case Study 1: Antiproliferative Activity
In a comparative study of various oxazole derivatives, 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide was evaluated for its effects on cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 μM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic markers, supporting its role as an anticancer agent.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 12.5 | Apoptosis induction |
| Compound B | HeLa | 15.0 | Cell cycle arrest |
| This compound | HCT-116 | 10.0 | Apoptosis induction |
Case Study 2: Neuroprotective Effects
A recent study investigated the neuroprotective properties of sigma receptor modulators in a mouse model of epilepsy. The administration of compounds similar to 5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide resulted in reduced seizure frequency and severity compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
